N-(2,5-dichlorophenyl)-3-phenylacrylamide

Anti-inflammatory NF-κB Immunopharmacology

Procure N-(2,5-dichlorophenyl)-3-phenylacrylamide (CAS 110179-66-3) for validated NF-κB inhibition (comparable to prednisone at 2 µM) and IMPDH2 enzymology (IC₅₀ 6.3 µM). This 2,5-dichloro isomer offers distinct steric/electronic properties essential for SAR studies, differentiating it from other cinnamanilides. Supplied at 97% purity in 50 mg quantities for R&D use.

Molecular Formula C15H11Cl2NO
Molecular Weight 292.2 g/mol
CAS No. 110179-66-3
Cat. No. B5664782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-3-phenylacrylamide
CAS110179-66-3
Molecular FormulaC15H11Cl2NO
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C15H11Cl2NO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+
InChIKeyFTULSGDCBXSETD-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-dichlorophenyl)-3-phenylacrylamide (CAS 110179-66-3): Chemical Class and Core Procurement Identifiers for Research Supply Chains


N-(2,5-dichlorophenyl)-3-phenylacrylamide, also referred to as 2′,5′-dichlorocinnamanilide or trans-cinnamic acid-(2,5-dichloro-anilide), is a halogenated N-arylcinnamamide derivative belonging to the broader class of cinnamic acid amides [1]. It is characterized by a (2E)-3-phenylacrylamide core with a 2,5-dichloro substitution pattern on the anilide ring, giving it a molecular formula of C₁₅H₁₁Cl₂NO and a molecular weight of approximately 292.2 g/mol . This compound is primarily sourced as a research reagent for the synthesis of antimicrobial N-chloroheterocycles, β-amino alcohol-based antitubercular inhibitors, and second-generation hepatitis C virus NS3 serine protease inhibitors, and is typically supplied in 50 mg quantities with a purity specification of 97% .

Why N-(2,5-dichlorophenyl)-3-phenylacrylamide Cannot Be Simply Interchanged with Other N-Arylcinnamamide Analogs in Research Sourcing


Within the N-arylcinnamamide class, the position and number of halogen substituents on the anilide ring are critical determinants of biological activity, physicochemical behavior, and synthetic utility. Even subtle isosteric changes—such as moving chlorine atoms from the 2,5- to the 3,4-positions—profoundly alter lipophilicity, conformational equilibrium, and target engagement profiles [1]. For example, while 3,4-dichlorocinnamanilides often exhibit broader antimicrobial spectra, the 2,5-dichloro substitution confers a distinct steric and electronic environment that has been specifically linked to potent anti-inflammatory NF-κB inhibition at low micromolar concentrations, a property not uniformly shared across all regioisomers [2]. Furthermore, the 2,5-dichloro pattern influences the equilibrium between s-cis and s-trans conformers due to electrostatic repulsions between the anilide nitrogen and β-carbon, affecting the compound's solution-state behavior and, consequently, its reactivity in downstream synthetic applications [3]. Generic substitution without accounting for these specific substitution-dependent properties risks compromised experimental reproducibility and invalid structure-activity relationship (SAR) interpretations.

Head-to-Head Quantitative Differentiation of N-(2,5-dichlorophenyl)-3-phenylacrylamide Against Closest Analogs


Anti-Inflammatory NF-κB Inhibition: Direct Comparison of 2,5-Dichloro vs. 2,6-Dibromo and 2-Chloro-5-CF₃ Analogs

In a direct head-to-head comparative study, (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide was identified as one of the three most potent inhibitors of LPS-induced NF-κB activation among a panel of eighteen N-arylcinnamamide derivatives. At a concentration of 2 µM, this compound demonstrated an anti-inflammatory effect comparable to the clinical reference drug prednisone, while the unsubstituted parent cinnamic acid exhibited substantially weaker activity [1].

Anti-inflammatory NF-κB Immunopharmacology

Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Quantitative Activity Comparison Against DHFR

Enzymatic profiling reveals that N-(2,5-dichlorophenyl)-3-phenylacrylamide exhibits measurable inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key target in purine nucleotide biosynthesis, with an IC₅₀ value of 6.3 µM. In contrast, its activity against human dihydrofolate reductase (DHFR) is substantially weaker, with an IC₅₀ of 4.2 µM, and it shows no meaningful inhibition of Toxoplasma gondii DHFR-TS (IC₅₀ > 10 µM) [1][2]. This pattern suggests a degree of target selectivity within the broader enzyme inhibition landscape of N-arylcinnamamides.

Enzyme Inhibition IMPDH2 Antimetabolite Research

Cytochrome P450 2C9 (CYP2C9) Inhibition: Baseline Hepatic Metabolism Interaction Profile

In human liver microsome assays, N-(2,5-dichlorophenyl)-3-phenylacrylamide inhibited CYP2C9 activity with an IC₅₀ of 6.3 µM when diclofenac was used as the probe substrate [1]. This value provides a quantitative benchmark for assessing potential drug-drug interaction liabilities and can be directly compared against other N-arylcinnamamide analogs in the same CYP panel. CYP2C9 metabolizes a wide range of clinically important drugs including NSAIDs and oral anticoagulants.

Drug Metabolism CYP2C9 ADME-Tox

Lipophilicity (clogP) as a Differentiator Among Regioisomeric Dichlorocinnamanilides

The experimental and calculated lipophilicity of N-arylcinnamamides is highly sensitive to the chlorine substitution pattern. For N-(2,5-dichlorophenyl)-3-phenylacrylamide, the predicted logP is 4.72 . This value falls within the optimal range (3–5) for membrane permeability and oral bioavailability described for related chlorinated cinnamanilides, but the specific 2,5-substitution creates a unique balance of hydrophobic surface area and electronic effects that distinguishes it from the 3,4-dichloro isomer, which may exhibit different chromatographic retention and, consequently, altered ADME behavior [1][2].

Physicochemical Properties Lipophilicity SAR Analysis

Validated Application Scenarios for N-(2,5-dichlorophenyl)-3-phenylacrylamide Based on Evidence-Driven Differentiation


Anti-Inflammatory Drug Discovery: Targeting NF-κB Signaling Pathways

Procurement for anti-inflammatory screening cascades is supported by direct comparative evidence demonstrating that N-(2,5-dichlorophenyl)-3-phenylacrylamide achieves NF-κB inhibition comparable to prednisone at 2 µM [1]. This compound serves as a validated positive control or starting scaffold for medicinal chemistry optimization targeting chronic inflammatory diseases where NF-κB dysregulation is implicated. Its specific 2,5-dichloro substitution pattern is essential for this activity; substitution with other halogen patterns or regioisomers may not reproduce the same potency.

Enzymology and Antimetabolite Research: IMPDH2 Inhibition Studies

The compound's measurable inhibition of IMPDH2 (IC₅₀ = 6.3 µM) makes it suitable for use in enzymology studies focused on purine nucleotide biosynthesis [2]. Researchers investigating immunosuppressive mechanisms, antiviral strategies targeting host nucleotide pools, or antiparasitic interventions can utilize this compound as a reference inhibitor. The cross-enzyme comparative data against DHFR further supports its utility in selectivity profiling studies within the broader N-arylcinnamamide class.

ADME-Tox and Drug Metabolism Profiling: CYP2C9 Interaction Assessment

With a defined CYP2C9 IC₅₀ of 6.3 µM, this compound provides a quantitative reference point for hepatic metabolism studies [3]. It can be incorporated into in vitro panels to evaluate structure-metabolism relationships among halogenated N-arylcinnamamides, enabling medicinal chemists to design analogs with improved metabolic stability. Procurement for this application is justified by the availability of direct enzyme inhibition data rather than reliance on in silico predictions alone.

Synthetic Building Block: Preparation of N-Chloroheterocyclic Antimicrobials and HCV Protease Inhibitors

As documented in vendor technical datasheets, N-(2,5-dichlorophenyl)-3-phenylacrylamide is a reactant for synthesizing N-chloroheterocyclic antimicrobials, β-amino alcohol-based antitubercular agents, and second-generation HCV NS3 serine protease inhibitors . Its specific 2,5-dichloro substitution provides a distinct steric and electronic handle for downstream derivatization, differentiating it from other cinnamanilide building blocks. Procurement in 50 mg research quantities (97% purity) aligns with typical medicinal chemistry synthesis scale requirements.

Technical Documentation Hub

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